molecular formula C12H16O4 B1400722 Ethyl 4-(3-hydroxypropoxy)benzoate CAS No. 46731-01-5

Ethyl 4-(3-hydroxypropoxy)benzoate

Cat. No. B1400722
CAS RN: 46731-01-5
M. Wt: 224.25 g/mol
InChI Key: BBJDQCMLKWFONA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypropoxy)benzoate is a chemical compound with the molecular formula C12H16O4 . It has an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . The systematic name for this compound is Ethyl 4-(3-hydroxypropoxy)benzoate . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-hydroxypropoxy)benzoate includes several functional groups. It has an ester group (aromatic), a hydroxyl group, a primary alcohol, and an ether (aromatic) . The compound also contains a six-membered aromatic ring . The compound’s structure allows for 7 freely rotating bonds .


Physical And Chemical Properties Analysis

Ethyl 4-(3-hydroxypropoxy)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 355.7±17.0 °C at 760 mmHg, and a flash point of 133.4±14.4 °C . It has a molar refractivity of 60.1±0.3 cm3, and a molar volume of 198.4±3.0 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . Its polar surface area is 56 Å2, and it has a polarizability of 23.8±0.5 10-24 cm3 .

Scientific Research Applications

1. Synthesis and Structural Analysis

Ethyl 4-(3-hydroxypropoxy)benzoate and its derivatives have been studied for their structural properties. For example, the synthesis and structure of a related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, were analyzed using X-ray crystallography, revealing significant insights into intramolecular and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).

2. Biological Activity in Insect Development

Research has shown the potential of ethyl 4-(3-hydroxypropoxy)benzoate derivatives in affecting insect development. For instance, derivatives of this compound have been observed to induce precocious metamorphosis in silkworm larvae, which is indicative of juvenile hormone deficiency (Kuwano, Fujita, Furuta, & Yamada, 2008).

3. Anti-Juvenile Hormone Agent

Studies have focused on ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent. This compound induces JH-deficiency symptoms in larvae, such as precocious metamorphosis and pigmentation changes, highlighting its potential as an anti-JH agent (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

4. Applications in Liquid Crystalline Polysiloxanes

Research into ethyl 4-(3-hydroxypropoxy)benzoate derivatives includes their use in synthesizing liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties, which are valuable in material science applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

5. Pharmacological Characterization for Preterm Labor Treatment

One derivative, ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).

properties

IUPAC Name

ethyl 4-(3-hydroxypropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJDQCMLKWFONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734013
Record name Ethyl 4-(3-hydroxypropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-hydroxypropoxy)benzoate

CAS RN

46731-01-5
Record name Ethyl 4-(3-hydroxypropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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